molecular formula C6H15NO2S B1524024 4-Methylpentane-2-sulfonamide CAS No. 1249688-47-8

4-Methylpentane-2-sulfonamide

Cat. No. B1524024
CAS RN: 1249688-47-8
M. Wt: 165.26 g/mol
InChI Key: UQVRPGSMEUVEAZ-UHFFFAOYSA-N
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Description

4-Methylpentane-2-sulfonamide is a sulfonamide derivative. Sulfonamides are synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections .


Synthesis Analysis

Sulfonamides, including 4-Methylpentane-2-sulfonamide, can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .


Molecular Structure Analysis

The molecular formula of 4-Methylpentane-2-sulfonamide is C6H15NO2S. Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .


Chemical Reactions Analysis

Sulfonamides, including 4-Methylpentane-2-sulfonamide, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methylpentane-2-sulfonamide is 165.26 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Novel Compounds

4-Methylpentane-2-sulfonamide: is used in the synthesis of novel compounds with potential therapeutic applications. For instance, it can be involved in the formation of new sulfonamide compounds like ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) , which are synthesized from precursors such as 4-nitrobenzenesulphonylchloride and L-tryptophan . These compounds are characterized by various spectroscopic methods and can crystallize in specific crystal systems, indicating their purity and potential for further study.

Antiviral Agents

Sulfonamides with heterocyclic peripheries, which can be derived from 4-Methylpentane-2-sulfonamide, show promise as antiviral agents. They have been found to exhibit inhibitory activity against a range of viruses, including Dengue virus , by targeting specific viral proteases . This application is particularly relevant in the context of global health challenges posed by viral infections.

Antibacterial Activity

Modifications of sulfonamide compounds, including those derived from 4-Methylpentane-2-sulfonamide, are being explored to overcome resistance to antibacterial drugs. By revisiting existing sulfonamide drugs and introducing molecular modifications, researchers aim to identify new drug candidates with enhanced antibacterial activity .

Safety And Hazards

While specific safety and hazards information for 4-Methylpentane-2-sulfonamide was not found, sulfonamides in general are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .

Future Directions

Sulfonamides, including 4-Methylpentane-2-sulfonamide, have seen a resurgence in interest as intermediates to access other important organosulfur compounds . Their synthesis and applications continue to be a topic of research .

properties

IUPAC Name

4-methylpentane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVRPGSMEUVEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpentane-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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